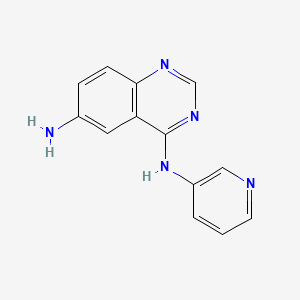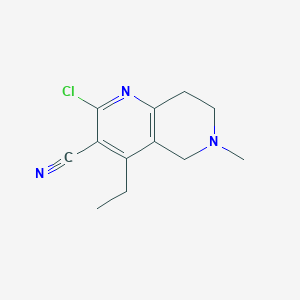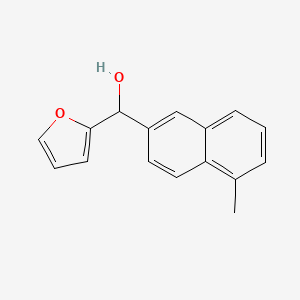
4,6-Quinazolinediamine, N-3-pyridinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Quinazolinediamine, N-3-pyridinyl- is a heterocyclic organic compound with the molecular formula C13H11N5. It is a derivative of quinazoline, a bicyclic compound containing nitrogen atoms at positions 1 and 3.
Métodos De Preparación
The synthesis of 4,6-Quinazolinediamine, N-3-pyridinyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a halogenated quinazoline derivative.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
4,6-Quinazolinediamine, N-3-pyridinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4,6-Quinazolinediamine, N-3-pyridinyl- has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Quinazolinediamine, N-3-pyridinyl- involves its interaction with molecular targets such as kinases and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparación Con Compuestos Similares
4,6-Quinazolinediamine, N-3-pyridinyl- can be compared with other quinazoline derivatives, such as:
4,6-Quinazolinediamine, N-2-pyridinyl-: Similar structure but with the pyridinyl group at a different position, leading to variations in biological activity.
4,6-Quinazolinediamine, N-4-pyridinyl-: Another positional isomer with distinct pharmacological properties.
4,6-Quinazolinediamine, N-3-pyrimidinyl-: Contains a pyrimidinyl group instead of a pyridinyl group, resulting in different chemical reactivity and biological effects.
The uniqueness of 4,6-Quinazolinediamine, N-3-pyridinyl- lies in its specific structural configuration, which imparts unique biological activities and makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
899830-07-0 |
|---|---|
Fórmula molecular |
C13H11N5 |
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
4-N-pyridin-3-ylquinazoline-4,6-diamine |
InChI |
InChI=1S/C13H11N5/c14-9-3-4-12-11(6-9)13(17-8-16-12)18-10-2-1-5-15-7-10/h1-8H,14H2,(H,16,17,18) |
Clave InChI |
FGFYDVYGHFODLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)NC2=NC=NC3=C2C=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871009.png)



![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11871049.png)
![6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871052.png)

![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,3,4-trimethyl-](/img/structure/B11871058.png)
![1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid](/img/structure/B11871062.png)
![5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B11871070.png)



